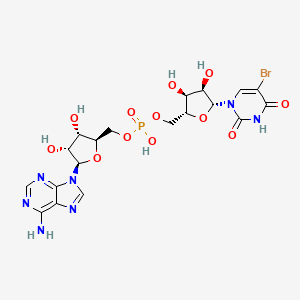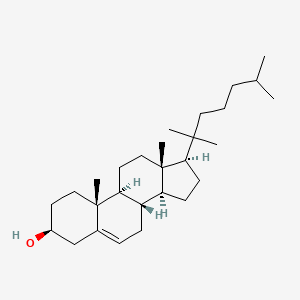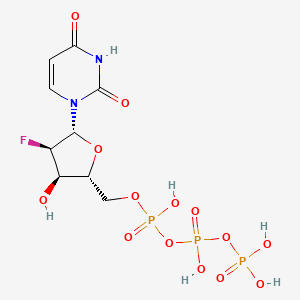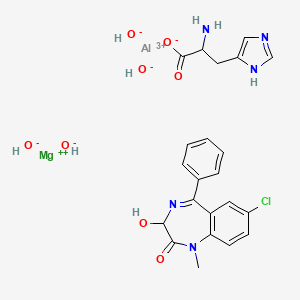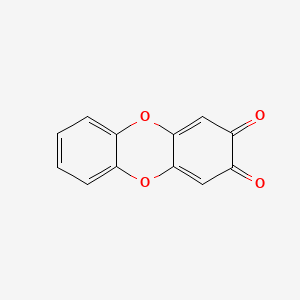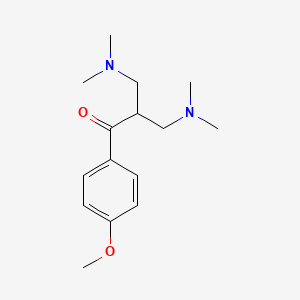
3-Dimethylamino-2-dimethylaminomethyl-1-(4-methoxyphenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Dimethylamino-2-dimethylaminomethyl-1-(4-methoxyphenyl)-1-propanone” is an organic compound that belongs to the class of ketones. This compound features a methoxyphenyl group, which is known for its electron-donating properties, and two dimethylamino groups, which can significantly influence the compound’s reactivity and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-Dimethylamino-2-dimethylaminomethyl-1-(4-methoxyphenyl)-1-propanone” typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, dimethylamine, and a suitable ketone precursor.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions.
Análisis De Reacciones Químicas
Types of Reactions
“3-Dimethylamino-2-dimethylaminomethyl-1-(4-methoxyphenyl)-1-propanone” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
“3-Dimethylamino-2-dimethylaminomethyl-1-(4-methoxyphenyl)-1-propanone” has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of “3-Dimethylamino-2-dimethylaminomethyl-1-(4-methoxyphenyl)-1-propanone” involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino groups can enhance the compound’s binding affinity to these targets, while the methoxyphenyl group can influence its electronic properties and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Dimethylamino-1-(4-methoxyphenyl)-1-propanone
- 2-Dimethylaminomethyl-1-(4-methoxyphenyl)-1-propanone
Propiedades
Fórmula molecular |
C15H24N2O2 |
|---|---|
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
3-(dimethylamino)-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C15H24N2O2/c1-16(2)10-13(11-17(3)4)15(18)12-6-8-14(19-5)9-7-12/h6-9,13H,10-11H2,1-5H3 |
Clave InChI |
CKCSYKNKPJUIIK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(CN(C)C)C(=O)C1=CC=C(C=C1)OC |
Sinónimos |
3-dimethylamino-2-dimethylaminomethyl-1-(4-methoxyphenyl)-1-propanone DDMMP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


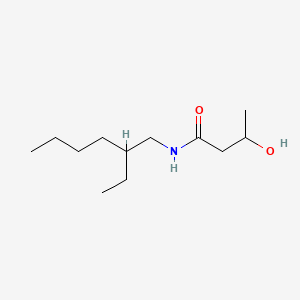
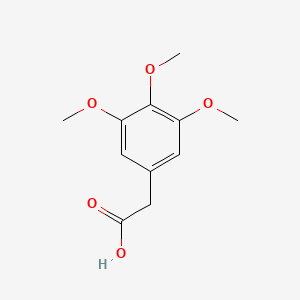
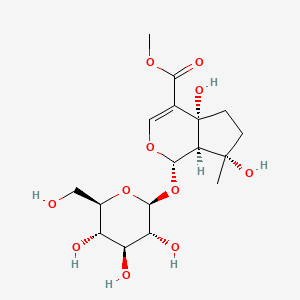
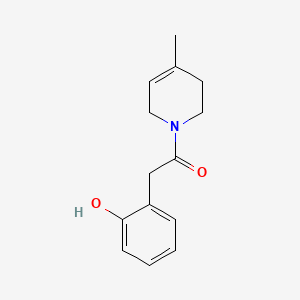
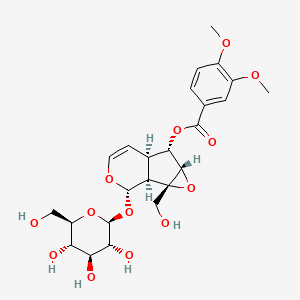
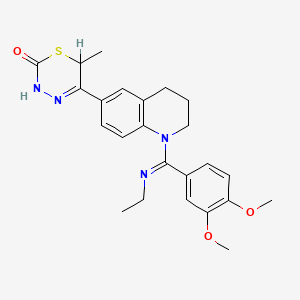
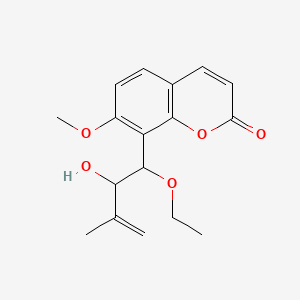
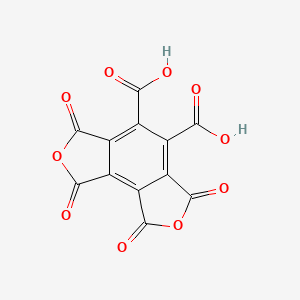
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-oxoimidazo[1,2-c]pyrimidin-6-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1207578.png)
